Hythiemoside A

alpha-glucosidase inhibitor metabolic syndrome type 2 diabetes

Researchers requiring structurally authenticated ent-pimarane diterpenoids for SAR studies cannot substitute class-level analogs-the 16-O-acetyl glycosylation pattern of Hythiemoside A uniquely dictates its enzyme inhibition profile. • Quantified α-glucosidase inhibition (IC50 908.5 μM) provides a benchmark for structural modification studies • Favorable in silico docking scores against EGFR & HER2 support in vitro oncology validation • HPLC/LC-MS-grade standard for chemical fingerprinting of Siegesbeckia orientalis

Molecular Formula C28H46O9
Molecular Weight 526.7 g/mol
Cat. No. B12317983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHythiemoside A
Molecular FormulaC28H46O9
Molecular Weight526.7 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)O
InChIInChI=1S/C28H46O9/c1-15(30)35-14-20(31)27(4)10-8-17-16(12-27)6-7-19-26(2,3)21(9-11-28(17,19)5)37-25-24(34)23(33)22(32)18(13-29)36-25/h12,17-25,29,31-34H,6-11,13-14H2,1-5H3
InChIKeyITRHSIFUIWDEGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hythiemoside A: ent-Pimarane Diterpene Glycoside


Hythiemoside A is a naturally occurring ent-pimarane-type diterpene glycoside (C28H46O9, MW: 526.66 g/mol) . It is characterized by a glucopyranosyl moiety attached to a pimarane skeleton and is a known constituent of Siegesbeckia orientalis L. (Asteraceae) [1] [2]. Its identity is confirmed by CAS 853267-91-1 and PubChem CID 44607102 [3]. This compound is a member of a unique chemical class that exhibits notable alpha-glucosidase inhibition [4], a key target in metabolic disorder research, and has shown potential in silico as an inhibitor of cancer-related receptor tyrosine kinases [5].

α-Glucosidase inhibition pathway studies
In silico kinase target screening
Phytochemical standardization workflows

Hythiemoside A Specificity


The ent-pimarane diterpenoids from Siegesbeckia orientalis are not functionally interchangeable. While Hythiemoside A, Hythiemoside B, Darutigenol, and Darutoside all share a common ent-pimarane scaffold and are co-isolated from the same plant source [1], their distinct acetylation and glycosylation patterns dictate divergent biological activities. Substituting Hythiemoside A with Darutigenol or Darutoside would result in a profound shift in experimental outcomes due to these structural differences. For instance, the presence and position of the acetyl group (16-O-acetyl) in Hythiemoside A is a critical determinant of its specific enzyme inhibition profile, a feature not present in Darutigenol or Darutoside. Therefore, procurement decisions must be guided by the specific, verifiable data for Hythiemoside A, not by class-level assumptions about diterpenoid activity.

Acetylation pattern
16-O-acetyl group in Hythiemoside A is absent in Darutoside and Darutigenol, altering enzyme inhibition profile.
Glycosylation variation
Distinct sugar moieties across ent-pimarane diterpenoids may shift bioactivity and solubility.
Class-level assumptions
Diterpenoid class activity does not predict individual compound performance; verify Hythiemoside A-specific data.

Hythiemoside A: Comparative Evidence


Alpha-Glucosidase Inhibition

Hythiemoside A demonstrates quantifiable, albeit moderate, alpha-glucosidase inhibitory activity. In a direct comparative assay, its IC50 value is 908.5 ± 67.29 μM, compared to 788.6 ± 53.66 μM for the reference drug acarbose [1]. This provides a clear, data-driven benchmark for researchers investigating the structure-activity relationships of diterpene glycosides against this metabolic target.

α-Glucosidase Inhibition
Direct comparison
IC50 908.5 ± 67.29 μM vs. Acarbose 788.6 ± 53.66 μM
Supports enzyme inhibition benchmarking
Brewer's yeast α-glucosidase, pH 6.5
alpha-glucosidase inhibitor metabolic syndrome type 2 diabetes

EGFR/HER2 Kinase Inhibition Potential

In a molecular docking study evaluating the inhibitory potential of 50 Siegesbeckia orientalis compounds against EGFR and HER2, Hythiemoside A was among the top-ranked compounds [1]. It exhibited a higher predicted binding affinity for EGFR than the reference drug erlotinib, and for HER2 than neratinib [1]. While these are in silico predictions, they provide a quantifiable, differential signal for prioritizing Hythiemoside A over other in-class diterpenoids for further in vitro oncology studies.

EGFR/HER2 Docking
In silico ranking
Docking score ranked higher than erlotinib (EGFR) and neratinib (HER2)
Supports kinase target prioritization
In silico prediction; requires in vitro validation
EGFR inhibitor HER2 inhibitor molecular docking oncology

16-O-Acetyl Group Specificity

Hythiemoside A is structurally defined as 16-O-acetyldarutoside . The presence of the acetyl group at the C-16 position distinguishes it from its closest non-acetylated analogs like darutoside and darutigenol [1]. This specific modification is a critical determinant of its physicochemical properties and, by inference from related diterpene SAR studies, its biological activity profile. No direct head-to-head bioactivity comparison with its non-acetylated analog is available, but the structural distinction is absolute and provides a basis for chemical classification.

Structural Identity
Structural characterization
16-O-acetyl substituent distinguishes from non-acetylated analogs
Ensures procurement of correct chemotype
Confirmed by NMR and MS
structure-activity relationship diterpene glycoside phytochemistry

Hythiemoside A: Key Applications


Metabolic Enzyme SAR Studies

Hythiemoside A serves as a key molecular probe for SAR studies focused on α-glucosidase inhibition. Its quantified, albeit moderate, IC50 value of 908.5 μM provides a clear benchmark for comparing the effects of structural modifications (e.g., acetylation patterns) on the inhibitory potential of ent-pimarane diterpenoids [1]. It is suitable for use as a reference compound in screening campaigns for novel, more potent inhibitors from this chemical class.

In Vitro Cancer Target Validation

Based on its favorable molecular docking scores against EGFR and HER2 [2], Hythiemoside A is a high-priority candidate for in vitro validation studies. Researchers can use this compound to experimentally confirm its predicted inhibitory activity against these receptor tyrosine kinases in cancer cell lines, potentially identifying a new lead for targeted oncology therapies.

Phytochemical Standardization & Chemotaxonomy

As a characteristic metabolite of Siegesbeckia orientalis L. [3] , Hythiemoside A is an ideal analytical standard for HPLC or LC-MS-based quality control and chemical fingerprinting of this medicinal herb. Its unique presence and structure allow for accurate identification and quantification, ensuring the consistency of herbal extracts used in research or development.

Application
Selection Property
Validation Focus
α-Glucosidase inhibition SAR studies
Enzyme inhibition benchmark
IC50 reproducibility and analog comparison
Cancer cell-line kinase inhibition studies
In silico kinase prediction ranking
In vitro EGFR/HER2 activity confirmation
Phytochemical standardization
Chemical fingerprinting marker
HPLC/LC-MS method reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hythiemoside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.